![molecular formula C13H10S B047815 1-Methyldibenzothiophene CAS No. 31317-07-4](/img/structure/B47815.png)
1-Methyldibenzothiophene
Overview
Description
1-Methyldibenzothiophene is a chemical compound with the molecular formula C13H10S . It is a derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of 1-Methyldibenzothiophene consists of a dibenzothiophene core with a methyl group attached . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyldibenzothiophene are not explicitly mentioned in the available resources .Scientific Research Applications
Antifertility Agents : Substituted dibenzothiophenecarboxylic acids and their derivatives, including compounds like 1-Methyldibenzothiophene, have shown potential as effective antifertility agents. In studies, the cis isomers of these compounds were found to be more active than the trans isomers in female mice and rats (Crenshaw et al., 1972).
Fuel Desulfurization : Dibenzothiophene compounds, including 1-Methyldibenzothiophene, are significant in the context of fuel desulfurization. Their oxidation reactivities are crucial in processes like diesel fuel desulfurization, with specific systems showing high effectiveness (Te et al., 2001).
Oil Analysis : Methyldibenzothiophene isomers in crude oils are important markers for understanding the nature and maturity of source rocks. A novel analytical technique using GC-MS/MS has been developed for more reliable quantification of these isomers, providing valuable information in petroleum studies (Chiaberge et al., 2011).
Oil Maturity Assessment : The use of methylated dibenzothiophenes, like 1-Methyldibenzothiophene, is a more reliable method for assessing oil maturity, especially in over-mature oils and condensates. This method is less influenced by lithology and organic facies compared to traditional methods (Li et al., 2014).
Fuel Component Conversion : Dibenzothiophenes can be effectively converted into fuel components. For instance, using cumene hydroperoxide and a MoO3/Al2O3 catalyst, over 95% conversion of these compounds was achieved, demonstrating their potential in fuel refinement and processing (Safa & Ma, 2016).
Environmental Pollution Biomarkers : Transformations of methyldibenzothiophene isomers by Pseudomonas isolates into specific compounds can be used as biomarkers for assessing environmental pollution, especially in areas affected by petroleum contamination (Saftić et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
A study on dibenzothiophenes, phenyldibenzothiophenes, and benzo[b]naphthothiophenes in crude oils and source rock extracts from the Niger Delta Basin, Nigeria, suggests that these compounds can be used as indicators of source facies, depositional environments, and thermal maturity . This could potentially apply to 1-Methyldibenzothiophene as well.
properties
IUPAC Name |
1-methyldibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORCQSAKJDDBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3SC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301037279 | |
Record name | 1-Methyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301037279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyldibenzothiophene | |
CAS RN |
7372-88-5, 31317-07-4 | |
Record name | Dibenzothiophene, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301037279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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